Tropifexor - 1383816-29-2

Tropifexor

Catalog Number: EVT-284358
CAS Number: 1383816-29-2
Molecular Formula: C29H25F4N3O5S
Molecular Weight: 603.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tropifexor (chemical name: (2_R_,5_S_)-5-[[2-(3-fluorophenyl)-3-[2-[[(2_S_)-tetrahydro-2-furanylmethyl]amino]-2-oxoethyl]-3_H_-imidazo[4,5-b]pyridin-6-yl]oxy]-2-(2,2,2-trifluoro-1,1-dimethylethyl)tetrahydro-3-furancarboxylic acid) [, ] is a potent, orally available, non-bile acid, selective agonist of the farnesoid X receptor (FXR) [, , , , ]. It is currently under investigation for the treatment of chronic liver diseases, including nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC) [, , , , , ].

Future Directions
  • Combination Therapies: Exploring the efficacy and safety of Tropifexor in combination with other therapeutic agents, such as cenicriviroc [, ], licogliflozin [], or other emerging NASH therapies, holds promise for enhancing treatment outcomes.

Obeticholic Acid (OCA)

Compound Description: Obeticholic acid (OCA) is a semi-synthetic bile acid derivative and a potent agonist of the farnesoid X receptor (FXR) [, ]. It is approved for the treatment of primary biliary cholangitis (PBC) and has shown promise in clinical trials for nonalcoholic steatohepatitis (NASH) [, ]. OCA acts by reducing hepatic steatosis, inflammation, and fibrosis [, , ].

Cilofexor

Compound Description: Cilofexor is a potent, non-bile acid FXR agonist []. It is currently undergoing phase 2/3 clinical trials for NASH [].

Relevance: Similar to tropifexor, cilofexor is a non-bile acid FXR agonist being investigated for its therapeutic potential in NASH []. They share a similar mechanism of action by targeting FXR.

Nidufexor (LMB763)

Compound Description: Nidufexor (LMB763) is a novel, non-bile acid FXR agonist with partial agonistic activity in vitro []. It is currently in Phase 2 human clinical trials for NASH and diabetic nephropathy [].

Relevance: Nidufexor, like tropifexor, belongs to the class of non-bile acid FXR agonists and is being investigated for treating NASH []. Both compounds target FXR, but nidufexor exhibits partial agonism compared to the full agonism of tropifexor.

GW4064

Compound Description: GW4064 is a synthetic FXR agonist commonly used as a reference compound in FXR research [].

Relevance: GW4064 and tropifexor are both FXR agonists and belong to the "hammerhead-type" FXR agonists, which induce the expression of the enhancer RNA Fincor in the liver [].

Ursodeoxycholic Acid (UDCA)

Compound Description: Ursodeoxycholic acid (UDCA) is a naturally occurring bile acid with hydrophilic properties []. It is used to treat cholestatic liver diseases such as primary biliary cholangitis [].

Relevance: UDCA and tropifexor have been investigated for their potential in treating cholestatic liver diseases []. While tropifexor acts as an FXR agonist, UDCA's mechanism of action is not fully understood but involves improving bile flow and protecting liver cells from bile acid toxicity.

7α-hydroxy-4-cholesten-3-one (C4)

Compound Description: 7α-hydroxy-4-cholesten-3-one (C4) is an intermediate in the biosynthesis of bile acids [, ]. It is a substrate for the enzyme cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting step in bile acid synthesis [, ].

Relevance: Tropifexor, through activation of the FXR-FGF19 axis, leads to the downregulation of CYP7A1, resulting in decreased C4 levels [, , ]. This reduction in C4 indicates the inhibition of bile acid synthesis, a key therapeutic mechanism of tropifexor in conditions like primary bile acid diarrhea (PBAD).

Overview

Tropifexor, also known as LJN452, is a novel and highly potent farnesoid X receptor agonist that has gained attention for its potential therapeutic applications in treating chronic liver diseases, particularly nonalcoholic steatohepatitis (NASH) and cholestatic liver diseases. Developed through extensive research, tropifexor has demonstrated significant efficacy in preclinical and clinical studies, showcasing its ability to improve liver health by modulating metabolic pathways.

Source and Classification

Tropifexor is classified as a non-bile acid farnesoid X receptor agonist. It was discovered through a systematic approach aimed at identifying compounds that selectively activate the farnesoid X receptor, which plays a critical role in regulating bile acid homeostasis and lipid metabolism. The compound has undergone various stages of clinical trials, including phase 2 studies, to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans .

Synthesis Analysis

The synthesis of tropifexor involves several key steps that leverage organic chemistry techniques. Initial synthetic routes were reported in scientific literature detailing the procedures for creating this compound. The synthesis typically begins with the preparation of specific intermediates that undergo various transformations to yield the final product. Analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Technical Details

  • Starting Materials: Specific reagents are chosen based on their reactivity and ability to form desired intermediates.
  • Reactions: Key reactions include condensation, cyclization, and functional group modifications that lead to the formation of tropifexor.
  • Yield Optimization: Various conditions are tested to maximize yield while minimizing by-products.
Molecular Structure Analysis

Tropifexor possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C22H28F3N3O3S, indicating a significant degree of complexity with various heteroatoms.

Structure Data

  • Molecular Weight: Approximately 455.54 g/mol.
  • Structural Features: The structure includes a trifluoromethyl group and a sulfonamide moiety that are essential for its interaction with the farnesoid X receptor.
  • Visualization: Advanced techniques such as X-ray crystallography or computational modeling may be used to visualize the three-dimensional conformation of tropifexor.
Chemical Reactions Analysis

Tropifexor undergoes several chemical reactions during its synthesis and in biological systems. Understanding these reactions is crucial for elucidating its mechanism of action.

Reactions

  • Synthesis Reactions: As mentioned earlier, key synthetic reactions include condensation and cyclization.
  • Biological Interactions: In vivo, tropifexor interacts with the farnesoid X receptor, leading to downstream effects on gene expression related to lipid metabolism and inflammation.

Technical Details

  • Reaction Conditions: Specific temperatures, solvents, and catalysts are optimized for each step of the synthesis.
  • Mechanistic Pathways: Detailed mechanistic studies may reveal how tropifexor alters metabolic pathways at the molecular level.
Mechanism of Action

The mechanism of action of tropifexor primarily involves its role as an agonist of the farnesoid X receptor. Upon binding to this receptor, tropifexor activates signaling pathways that regulate bile acid synthesis, lipid metabolism, and inflammation in the liver.

Process

  1. Receptor Binding: Tropifexor binds to the farnesoid X receptor with high affinity.
  2. Gene Regulation: This binding leads to the activation of target genes involved in lipid homeostasis and anti-inflammatory responses.
  3. Physiological Effects: The resultant effects include improved insulin sensitivity, reduced hepatic steatosis (fat accumulation), decreased inflammation, and fibrosis .

Data

Studies have shown that tropifexor significantly induces the expression of genes such as bile salt export pump and small heterodimer partner at very low concentrations (e.g., 0.1 nM) in human primary hepatocytes .

Physical and Chemical Properties Analysis

Tropifexor exhibits distinct physical and chemical properties that influence its behavior both in vitro and in vivo.

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: Stability studies indicate that tropifexor maintains its integrity under various conditions but may degrade under extreme pH or temperature.
  • Reactivity: The presence of functional groups allows for specific interactions with biological targets but also necessitates careful handling during synthesis.
Applications

Tropifexor shows promise in several scientific applications:

  • Therapeutic Development: Primarily aimed at treating chronic liver diseases such as NASH by improving liver function and reducing fibrosis.
  • Research Tool: Used in preclinical studies to explore metabolic pathways regulated by the farnesoid X receptor.
  • Potential in Other Conditions: Investigated for its effects on metabolic disorders beyond liver diseases due to its role in lipid metabolism .

Properties

CAS Number

1383816-29-2

Product Name

Tropifexor

IUPAC Name

2-[(1R,5S)-3-[[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methoxy]-8-azabicyclo[3.2.1]octan-8-yl]-4-fluoro-1,3-benzothiazole-6-carboxylic acid

Molecular Formula

C29H25F4N3O5S

Molecular Weight

603.6 g/mol

InChI

InChI=1S/C29H25F4N3O5S/c30-21-9-15(27(37)38)10-23-25(21)34-28(42-23)36-16-7-8-17(36)12-18(11-16)39-13-20-24(35-41-26(20)14-5-6-14)19-3-1-2-4-22(19)40-29(31,32)33/h1-4,9-10,14,16-18H,5-8,11-13H2,(H,37,38)/t16-,17+,18?

InChI Key

VYLOOGHLKSNNEK-JWTNVVGKSA-N

SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F

Solubility

Soluble in DMSO

Synonyms

Tropifexor; LJN452; LJN-452; LJN 452;

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)COC4CC5CCC(C4)N5C6=NC7=C(C=C(C=C7S6)C(=O)O)F

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C3=NC4=C(C=C(C=C4S3)C(=O)O)F)OCC5=C(ON=C5C6=CC=CC=C6OC(F)(F)F)C7CC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.